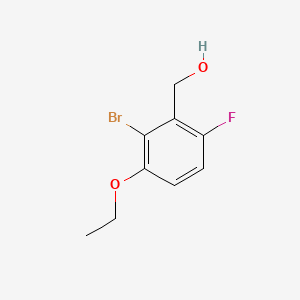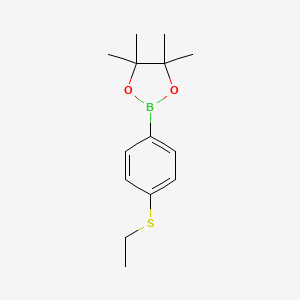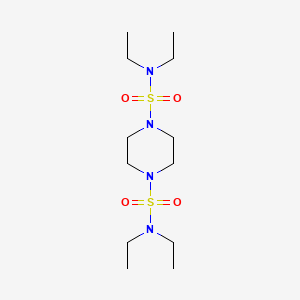
N,N,N,N-Tetraethylpiperazine-1,4-disulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N,N-Tetraethylpiperazine-1,4-disulfonamide is a chemical compound with the molecular formula C12H28N2O4S2 It is known for its unique structure, which includes a piperazine ring substituted with four ethyl groups and two sulfonamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N,N-Tetraethylpiperazine-1,4-disulfonamide typically involves the reaction of piperazine with ethylating agents and sulfonamide derivatives. One common method includes the following steps:
Ethylation of Piperazine: Piperazine is reacted with ethyl iodide in the presence of a base such as potassium carbonate to form N,N,N,N-tetraethylpiperazine.
Sulfonation: The tetraethylpiperazine is then reacted with chlorosulfonic acid to introduce the sulfonamide groups, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N,N,N,N-Tetraethylpiperazine-1,4-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amine groups.
Substitution: The ethyl groups and sulfonamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: A wide range of substituted piperazine derivatives, depending on the reagents used.
科学的研究の応用
N,N,N,N-Tetraethylpiperazine-1,4-disulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and oxidative stress-related conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N,N,N,N-Tetraethylpiperazine-1,4-disulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide groups can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s structure allows it to fit into active sites of enzymes, blocking substrate access and leading to inhibition of enzymatic reactions. This mechanism is particularly relevant in its antimicrobial activity, where it can inhibit bacterial enzymes essential for survival.
類似化合物との比較
Similar Compounds
N,N,N,N-Tetramethylpiperazine-1,4-disulfonamide: Similar structure but with methyl groups instead of ethyl groups.
N,N-Diethylpiperazine-1-sulfonamide: Contains only one sulfonamide group.
N,N-Dimethylpiperazine-1,4-disulfonamide: Similar structure but with methyl groups instead of ethyl groups.
Uniqueness
N,N,N,N-Tetraethylpiperazine-1,4-disulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of four ethyl groups and two sulfonamide groups provides a balance of hydrophobic and hydrophilic characteristics, making it versatile in various applications. Its ability to undergo multiple types of chemical reactions also adds to its uniqueness and utility in research and industry.
特性
CAS番号 |
5433-30-7 |
|---|---|
分子式 |
C12H28N4O4S2 |
分子量 |
356.5 g/mol |
IUPAC名 |
1-N,1-N,4-N,4-N-tetraethylpiperazine-1,4-disulfonamide |
InChI |
InChI=1S/C12H28N4O4S2/c1-5-13(6-2)21(17,18)15-9-11-16(12-10-15)22(19,20)14(7-3)8-4/h5-12H2,1-4H3 |
InChIキー |
ZQSSDHYYVXUYHN-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)S(=O)(=O)N1CCN(CC1)S(=O)(=O)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv.; (-)-Deacetylpseudolaric acid A](/img/structure/B14022346.png)

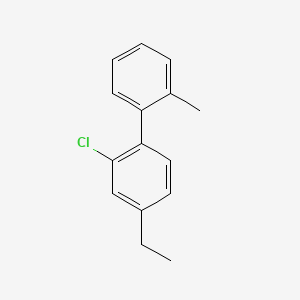

![1-[Bis(4-bromophenyl)methylideneamino]-2-methyl-guanidine](/img/structure/B14022372.png)

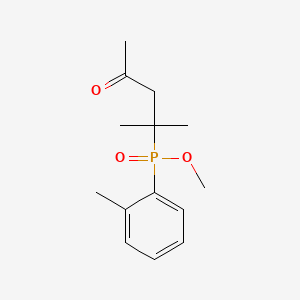
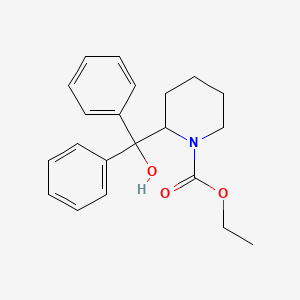
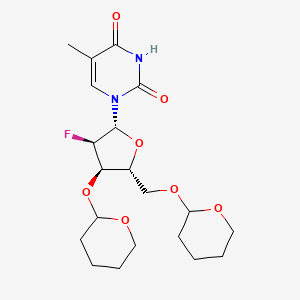
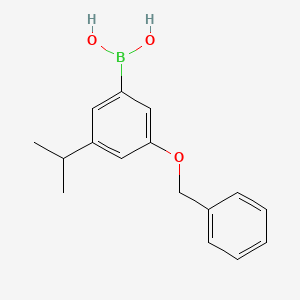
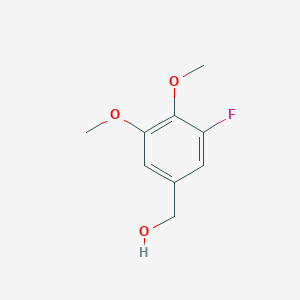
![[(3R,4S,8aR)-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B14022400.png)
